molecular formula C9H10N4O2 B13668175 Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No.: B13668175
M. Wt: 206.20 g/mol
InChI Key: LTNNNHMSIATEFN-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under specific conditions to ensure regioselectivity and high yields . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient approach .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimizations for cost-effectiveness and scalability. The use of microwave-mediated synthesis can be particularly advantageous in industrial settings due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Scientific Research Applications

Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in its observed effects .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-5-4-6(2)13-7(8(14)15-3)11-12-9(13)10-5/h4H,1-3H3

InChI Key

LTNNNHMSIATEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)OC)C

Origin of Product

United States

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